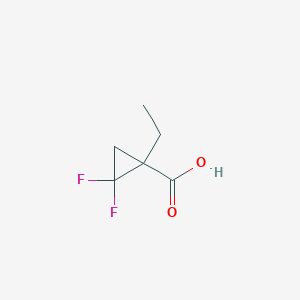
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with the molecular formula C6H8F2O2.
Preparation Methods
The synthesis of 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method includes the reaction of ethyl diazoacetate with difluorocarbene, generated in situ from difluoromethyltriphenylphosphonium bromide and a strong base . Industrial production methods may involve optimized catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its fluorinated cyclopropane ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity . The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other fluorinated cyclopropane derivatives, such as:
- 1,1-Difluorocyclopropane-1-carboxylic acid
- 1-Methyl-2,2-difluorocyclopropane-1-carboxylic acid
- 1-Propyl-2,2-difluorocyclopropane-1-carboxylic acid These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of the ethyl group in this compound provides unique steric and electronic properties that distinguish it from its analogs .
Properties
IUPAC Name |
1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-2-5(4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIVOOUQPSYSRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859140-36-5 |
Source


|
| Record name | 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














